molecular formula C10H15NO3 B2599279 1-Cyclohexyl-3-hydroxypyrrolidine-2,5-dione CAS No. 91252-70-9

1-Cyclohexyl-3-hydroxypyrrolidine-2,5-dione

Cat. No.: B2599279
CAS No.: 91252-70-9
M. Wt: 197.234
InChI Key: FFVVIMIYSWZECB-UHFFFAOYSA-N
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Description

1-Cyclohexyl-3-hydroxypyrrolidine-2,5-dione is a chemical compound with the molecular formula C10H15NO3 and a molecular weight of 197.23 g/mol . It is characterized by a pyrrolidine ring substituted with a cyclohexyl group and a hydroxyl group at the 3rd position. This compound is known for its diverse applications in scientific research and industry.

Preparation Methods

The synthesis of 1-Cyclohexyl-3-hydroxypyrrolidine-2,5-dione typically involves the reaction of cyclohexylamine with maleic anhydride under controlled conditions. The reaction proceeds through the formation of an intermediate, which is subsequently cyclized to yield the desired product . Industrial production methods may involve optimized reaction conditions, such as temperature control and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-Cyclohexyl-3-hydroxypyrrolidine-2,5-dione undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Cyclohexyl-3-hydroxypyrrolidine-2,5-dione has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of bacterial infections and inflammatory diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-3-hydroxypyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

1-Cyclohexyl-3-hydroxypyrrolidine-2,5-dione can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-cyclohexyl-3-hydroxypyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3/c12-8-6-9(13)11(10(8)14)7-4-2-1-3-5-7/h7-8,12H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFVVIMIYSWZECB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=O)CC(C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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